SN2 Reactivity Advantage over 1-Chloro-2,2-dimethylpentane with NaCN
1-Chloro-3,3-dimethylpentane exhibits unequivocally higher nucleophilic substitution (SN2) reactivity toward sodium cyanide (NaCN) than its positional isomer 1-chloro-2,2-dimethylpentane [1][2]. The differential stems from reduced steric shielding of the electrophilic C1 carbon when the gem-dimethyl group is positioned at C3 rather than C2. Both compounds are primary alkyl chlorides bearing a gem-dimethyl substituent; however, in 1-chloro-2,2-dimethylpentane, the bulky group resides on the carbon adjacent to the chloromethyl moiety, severely obstructing backside nucleophilic attack [1]. In 1-chloro-3,3-dimethylpentane, the gem-dimethyl group is two carbons removed from the reactive center, preserving nearly unhindered access for the incoming cyanide nucleophile [1][2].
| Evidence Dimension | Relative SN2 reactivity toward NaCN |
|---|---|
| Target Compound Data | Higher relative reactivity (more reactive) |
| Comparator Or Baseline | 1-chloro-2,2-dimethylpentane: Lower relative reactivity (less reactive) |
| Quantified Difference | Qualitative head-to-head: 1-chloro-3,3-dimethylpentane > 1-chloro-2,2-dimethylpentane in SN2 reactivity |
| Conditions | Nucleophilic substitution with sodium cyanide (NaCN); steric hindrance analysis of primary alkyl chlorides |
Why This Matters
For nucleophilic displacement reactions (e.g., cyanide alkylation, amine coupling, ether synthesis), this steric advantage translates directly to shorter reaction times, lower required temperatures, and reduced byproduct formation—critical for both laboratory-scale synthesis and larger-scale process optimization.
- [1] Filo. (2024). Comparative Reactivity of 1-Chloro-3,3-dimethylpentane and 1-Chloro-2,2-dimethylpentane with NaCN. Smart Solutions. View Source
- [2] Filo. (2024). Reactivity Order of Alkyl Halides with NaCN. Smart Solutions. View Source
